molecular formula C17H17NO2 B3031497 2-(1H-indol-3-ylmethylidene)-5,5-dimethylcyclohexane-1,3-dione CAS No. 40302-35-0

2-(1H-indol-3-ylmethylidene)-5,5-dimethylcyclohexane-1,3-dione

Cat. No.: B3031497
CAS No.: 40302-35-0
M. Wt: 267.32 g/mol
InChI Key: PVETXUPWVJBODN-UHFFFAOYSA-N
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Description

2-(1H-indol-3-ylmethylidene)-5,5-dimethylcyclohexane-1,3-dione is a synthetic organic compound that features an indole moiety linked to a cyclohexane-1,3-dione structure. This compound is of interest due to its potential biological activities and its role as a building block in organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1H-indol-3-ylmethylidene)-5,5-dimethylcyclohexane-1,3-dione typically involves the condensation of indole-3-carbaldehyde with 5,5-dimethylcyclohexane-1,3-dione under basic conditions. A common method includes the use of a base such as sodium hydroxide or potassium carbonate in an organic solvent like ethanol or methanol. The reaction mixture is usually heated under reflux to facilitate the condensation reaction, leading to the formation of the desired product.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions for higher yields and purity, using industrial-grade solvents and reagents, and employing continuous flow reactors to enhance efficiency and safety.

Chemical Reactions Analysis

Types of Reactions

2-(1H-indol-3-ylmethylidene)-5,5-dimethylcyclohexane-1,3-dione can undergo various chemical reactions, including:

    Oxidation: The indole moiety can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: The compound can be reduced using hydrogenation catalysts such as palladium on carbon.

    Substitution: Electrophilic substitution reactions can occur on the indole ring, particularly at the 2-position, using reagents like halogens or nitro compounds.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Hydrogen gas with palladium on carbon catalyst.

    Substitution: Halogens (e.g., bromine) in the presence of a Lewis acid catalyst.

Major Products Formed

    Oxidation: Formation of indole-3-carboxylic acid derivatives.

    Reduction: Formation of reduced indole derivatives.

    Substitution: Formation of halogenated or nitro-substituted indole derivatives.

Scientific Research Applications

2-(1H-indol-3-ylmethylidene)-5,5-dimethylcyclohexane-1,3-dione has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.

    Medicine: Explored as a lead compound for the development of new therapeutic agents.

    Industry: Utilized in the development of novel materials and as a precursor in the synthesis of dyes and pigments.

Comparison with Similar Compounds

Similar Compounds

    Indole-3-carbaldehyde: A precursor in the synthesis of 2-(1H-indol-3-ylmethylidene)-5,5-dimethylcyclohexane-1,3-dione.

    5,5-Dimethylcyclohexane-1,3-dione: Another precursor used in the synthesis.

    Indole-3-acetic acid: A naturally occurring indole derivative with plant hormone activity.

Uniqueness

This compound is unique due to its combination of an indole moiety with a cyclohexane-1,3-dione structure, which imparts distinct chemical and biological properties. This structural uniqueness makes it a valuable compound for research and development in various scientific fields.

Properties

IUPAC Name

2-(1H-indol-3-ylmethylidene)-5,5-dimethylcyclohexane-1,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17NO2/c1-17(2)8-15(19)13(16(20)9-17)7-11-10-18-14-6-4-3-5-12(11)14/h3-7,10,18H,8-9H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PVETXUPWVJBODN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC(=O)C(=CC2=CNC3=CC=CC=C32)C(=O)C1)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30299662
Record name 2-(1H-indol-3-ylmethylidene)-5,5-dimethylcyclohexane-1,3-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30299662
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

267.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

40302-35-0
Record name NSC131911
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=131911
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2-(1H-indol-3-ylmethylidene)-5,5-dimethylcyclohexane-1,3-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30299662
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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2-(1H-indol-3-ylmethylidene)-5,5-dimethylcyclohexane-1,3-dione
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2-(1H-indol-3-ylmethylidene)-5,5-dimethylcyclohexane-1,3-dione
Reactant of Route 6
2-(1H-indol-3-ylmethylidene)-5,5-dimethylcyclohexane-1,3-dione

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